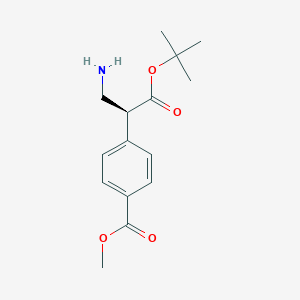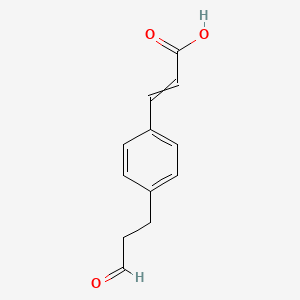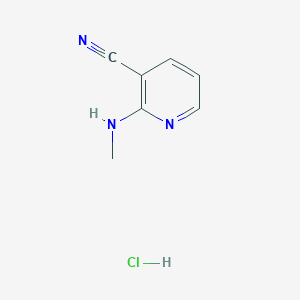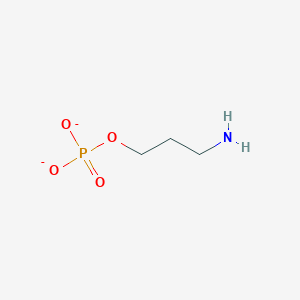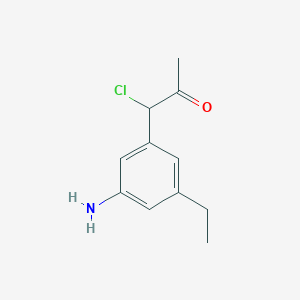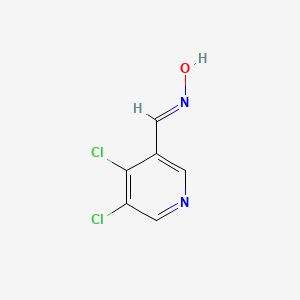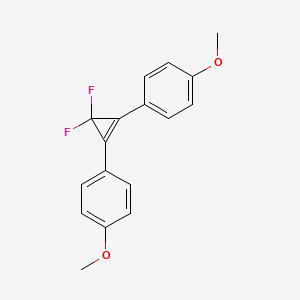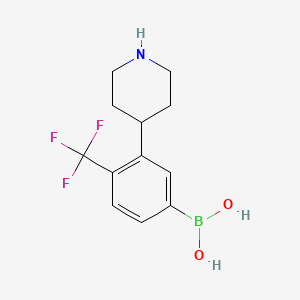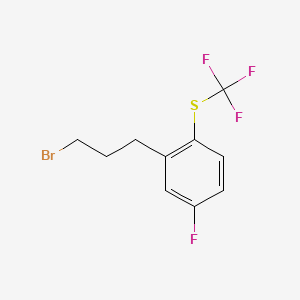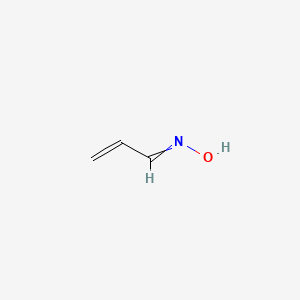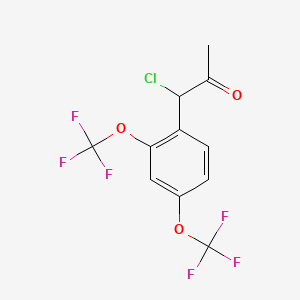
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, a chlorine atom, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form 2,4-bis(trifluoromethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chlorine atom and carbonyl group facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the target enzyme or receptor and the context of the study.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-1-chloropropan-2-one: Similar structure but with difluoromethoxy groups instead of trifluoromethoxy groups.
1-(2,4-Dimethoxyphenyl)-1-chloropropan-2-one: Contains methoxy groups instead of trifluoromethoxy groups.
1-(2,4-Dichlorophenyl)-1-chloropropan-2-one: Contains chlorine atoms instead of trifluoromethoxy groups.
Uniqueness
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H7ClF6O3 |
|---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
NHGVKSYHYFHCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


